N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11058406
InChI: InChI=1S/C17H17N3O/c1-3-20-11-18-15-10-14(8-9-16(15)20)19-17(21)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,19,21)
SMILES:
Molecular Formula: C17H17N3O
Molecular Weight: 279.34 g/mol

N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide

CAS No.:

Cat. No.: VC11058406

Molecular Formula: C17H17N3O

Molecular Weight: 279.34 g/mol

* For research use only. Not for human or veterinary use.

N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide -

Specification

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
IUPAC Name N-(1-ethylbenzimidazol-5-yl)-4-methylbenzamide
Standard InChI InChI=1S/C17H17N3O/c1-3-20-11-18-15-10-14(8-9-16(15)20)19-17(21)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,19,21)
Standard InChI Key LSSRZJSXDQKXCH-UHFFFAOYSA-N
Canonical SMILES CCN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-(1-Ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide consists of a benzimidazole ring substituted with an ethyl group at the 1-position and a 4-methylbenzamide moiety at the 5-position. The molecular formula is C18H19N3OC_{18}H_{19}N_3O, yielding a molecular weight of 293.36 g/mol . The benzamide group introduces a planar aromatic system, potentially enhancing π-π stacking interactions in biological targets .

Table 1: Key Structural Features

FeatureDescription
Core StructureBenzimidazole with N-ethyl and benzamide substituents
Molecular FormulaC18H19N3OC_{18}H_{19}N_3O
Molecular Weight293.36 g/mol
Key Functional GroupsAmide, aromatic rings, tertiary amine

Benzimidazole Core Formation

The benzimidazole nucleus is typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For example, refluxing o-phenylenediamine with 4-methylbenzoic acid in polyphosphoric acid (PPA) yields 5-substituted benzimidazoles . Subsequent N-alkylation with ethyl iodide in the presence of a base (e.g., K2_2CO3_3) introduces the ethyl group at the 1-position .

Benzamide Coupling

The final step involves coupling the benzimidazole intermediate with 4-methylbenzoyl chloride. This is achieved under Schotten-Baumann conditions, where the amine group at the 5-position reacts with the acyl chloride in a biphasic system (e.g., NaOH/CH2_2Cl2_2) .

Example Reaction Pathway

Benzimidazole intermediate+4-Methylbenzoyl chlorideNaOH/CH2Cl2N-(1-Ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide\text{Benzimidazole intermediate} + \text{4-Methylbenzoyl chloride} \xrightarrow{\text{NaOH/CH}_2\text{Cl}_2} \text{N-(1-Ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide}

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its aromatic and hydrophobic groups. Solubility enhancers like dimethyl sulfoxide (DMSO) or ethanol are typically required for in vitro assays . Stability studies under accelerated conditions (40°C/75% RH) suggest degradation via hydrolysis of the amide bond, necessitating storage at -20°C for long-term preservation .

1H^1H1H-NMR Analysis

The 1H^1H-NMR spectrum (400 MHz, DMSO-d6d_6) of a related benzimidazole derivative shows:

  • δ 1.42 (t, 3H, CH2_2CH3_3)

  • δ 4.21 (q, 2H, NCH2_2)

  • δ 7.25–8.10 (m, 8H, aromatic protons) .

IR Spectroscopy

Key absorption bands include:

  • 3270 cm1^{-1} (N–H stretch, amide)

  • 1655 cm1^{-1} (C=O stretch, amide)

  • 1590 cm1^{-1} (C=N stretch, benzimidazole) .

CompoundEdema Inhibition (%)COX-2 IC50_{50} (µM)
N-(1-Ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide (predicted)85–90*0.05–0.10*
Indomethacin75.000.78
Rofecoxib78.950.69

*Extrapolated from structural analogs .

Antimicrobial Properties

Benzimidazoles substituted with aromatic amides exhibit broad-spectrum antimicrobial activity. For instance, analogs with MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli have been reported . The 4-methyl group may hinder efflux pump mechanisms in resistant strains .

Future Directions

  • Synthesis Optimization: Microwave-assisted synthesis could reduce reaction times from hours to minutes, as demonstrated for similar compounds .

  • Targeted Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles may improve bioavailability .

  • Mechanistic Studies: Molecular docking simulations against COX-2 (PDB ID: 5KIR) could validate predicted binding modes .

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